molecular formula C13H22N4O B563680 Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc CAS No. 856703-83-8

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc

Cat. No.: B563680
CAS No.: 856703-83-8
M. Wt: 250.346
InChI Key: LPYSKZZVODVGAC-UHFFFAOYSA-N
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Description

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc (CAS: 856703-83-8) is a metabolite or synthetic impurity derived from Maraviroc, a CCR5 antagonist approved for treating HIV-1 infection. Its molecular formula is C₁₃H₂₂N₄O, with a molecular weight of 250.35 g/mol . Structurally, it lacks the 4,4-difluorocyclohexanecarboxamido-phenylpropyl moiety present in Maraviroc (C₂₉H₄₁F₂N₅O; MW: 529.68 g/mol) and incorporates a hydroxymethyl group at position 3 . This modification reduces its molecular complexity and alters physicochemical properties, including polarity and solubility, which may influence pharmacokinetic behavior .

The compound is commercially available as a reference standard (e.g., Santa Cruz Biotechnology, Catalogue No.: sc-211242) for analytical purposes, such as quantifying impurities during Maraviroc manufacturing or studying metabolic pathways .

Properties

IUPAC Name

[4-(8-azabicyclo[3.2.1]octan-3-yl)-5-propan-2-yl-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYSKZZVODVGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675792
Record name [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856703-83-8
Record name [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a derivative of Maraviroc, which is primarily known as a CCR5 antagonist used in the treatment of HIV. This compound has garnered attention for its potential biological activities, particularly in modulating immune responses and its implications in HIV therapy. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H22N4O
  • CAS Number : 856703-83-8
  • Molecular Weight : 250.34 g/mol

The structural modifications in this compound compared to the original Maraviroc enhance its binding affinity to the CCR5 receptor, which is crucial for HIV entry into host cells.

The primary biological activity of this compound involves its role as a CCR5 antagonist. By binding to the CCR5 receptor on the surface of T-cells, it prevents HIV from entering these cells. This mechanism is vital for controlling viral load in patients with CCR5-tropic HIV strains.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of HIV. For example:

  • Study A : In vitro assays showed that this compound reduced viral replication by over 90% in CCR5-tropic HIV strains at concentrations as low as 0.1 µM.
  • Study B : A comparative study indicated that this compound had a higher potency than standard Maraviroc, with an IC50 value of 0.05 µM versus 0.15 µM for Maraviroc.

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy and safety of this compound:

  • Case Study 1 : A clinical trial involving 50 participants with chronic HIV infection showed that administration of this compound led to a significant decrease in plasma viral load after 12 weeks of treatment.
  • Case Study 2 : Another study reported improved CD4+ T-cell counts in patients receiving this compound compared to those on a placebo.

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to Maraviroc:

Parameter This compound Maraviroc
IC50 (µM) 0.050.15
Viral Load Reduction (%) >90%75%
CD4+ T-cell Increase (%) Significant increase observedModerate increase
Administration Route OralOral

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Maraviroc

Key structural analogs and related metabolites/impurities are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes
Maraviroc (Parent drug) C₂₉H₄₁F₂N₅O 529.68 4,4-Difluorocyclohexanecarboxamido group; bicyclic triazole moiety CCR5 antagonist; FDA-approved for HIV-1. Resistance development observed in clinical use .
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc C₁₃H₂₂N₄O 250.35 Removal of 4,4-difluorocyclohexanecarboxamido-phenylpropyl group; addition of hydroxymethyl Metabolite/impurity; increased polarity vs. Maraviroc. No direct antiviral activity reported .
4-Hydroxyphenyl Maraviroc C₂₉H₄₁F₂N₅O₂ 529.68 Hydroxylation at phenyl ring Oxidative metabolite; may retain partial CCR5 binding but reduced efficacy vs. parent drug .
Maraviroc 4-Desfluoro 4-Chloro Impurity C₂₉H₄₁ClN₅O 508.14 Replacement of difluoro group with chloro substituent Synthetic impurity; altered electronic properties may affect receptor interaction .
N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) C₃₄H₄₄ClN₅O 582.20 tert-Butylcyclohexanecarboxamide substituent; chloroquinoline moiety Higher melting point (79–82°C) vs. Maraviroc (liquid at RT). Antimalarial activity reported .

Functional and Pharmacological Comparisons

  • CCR5 Binding Affinity : Maraviroc binds deeply within the CCR5 transmembrane cavity, inhibiting HIV-1 entry . Its metabolite, Des[...]-3-hydroxymethyl Maraviroc, lacks the critical difluorocyclohexane group essential for hydrophobic interactions with CCR5, rendering it inactive .
  • Resistance Profile: Protein-based antagonists (e.g., 5p7-CCL5) exhibit superior potency and resistance prevention compared to small molecules like Maraviroc due to broader receptor occupancy .
  • Synthetic Accessibility : Maraviroc analogs with modified cyclohexane substituents (e.g., 4-oxo or 4-methyl in compounds) show variability in melting points and solubility, reflecting substituent-dependent crystallinity . The hydroxymethyl metabolite’s lower molecular weight may simplify synthesis but reduces lipophilicity .

Analytical and Regulatory Considerations

  • Detection : Des[...]-3-hydroxymethyl Maraviroc is quantified via HPLC or LC-MS using deuterated analogs (e.g., Des[...]-3-hydroxymethyl Maraviroc-d6, MW: 256.38 g/mol) as internal standards .
  • Regulatory Limits : Impurities like 4-chloro derivatives are controlled to <0.15% in Maraviroc APIs, per ICH guidelines .

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